molecular formula C13H14N2O4S B12515354 Ethyl 3-(methanesulfonyl)-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 699013-36-0

Ethyl 3-(methanesulfonyl)-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B12515354
CAS No.: 699013-36-0
M. Wt: 294.33 g/mol
InChI Key: OPMKWIPFIMQPCW-UHFFFAOYSA-N
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Description

Ethyl 3-(methanesulfonyl)-1-phenyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(methanesulfonyl)-1-phenyl-1H-pyrazole-4-carboxylate typically involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The resulting intermediate is then esterified with ethanol under acidic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(methanesulfonyl)-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(methanesulfonyl)-1-phenyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(methanesulfonyl)-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: An organosulfur compound used as a reagent in organic synthesis.

    Ethyl methanesulfonate: An alkylating agent used in mutagenesis studies.

    1-Phenyl-1H-pyrazole-4-carboxylic acid: A precursor in the synthesis of Ethyl 3-(methanesulfonyl)-1-phenyl-1H-pyrazole-4-carboxylate.

Uniqueness

This compound is unique due to the combination of its pyrazole ring, methanesulfonyl group, and ethyl ester group. This unique structure imparts specific chemical reactivity and potential bioactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

699013-36-0

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

IUPAC Name

ethyl 3-methylsulfonyl-1-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C13H14N2O4S/c1-3-19-13(16)11-9-15(10-7-5-4-6-8-10)14-12(11)20(2,17)18/h4-9H,3H2,1-2H3

InChI Key

OPMKWIPFIMQPCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1S(=O)(=O)C)C2=CC=CC=C2

Origin of Product

United States

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